3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride

説明

IUPAC Nomenclature and Systematic Identification

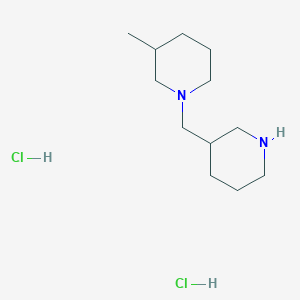

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the compound formally designated as 3-methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride. The Chemical Abstracts Service registry number for this compound is 1211487-38-5, providing unambiguous identification within chemical databases. The compound is also referenced under the systematic name piperidine, 3-methyl-1-(3-piperidinylmethyl)-, hydrochloride (1:2) according to the American Chemical Society Index Name convention.

The molecular formula C₁₂H₂₆Cl₂N₂ indicates the presence of twelve carbon atoms, twenty-six hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The dihydrochloride designation reflects the presence of two hydrochloride moieties associated with the basic nitrogen centers in the bipiperidine structure. Alternative nomenclature variations include 3-methyl-1-(3-piperidinylmethyl)piperidinedihydrochloride and 3-methyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride, all referring to the same chemical entity.

The MDL number MFCD13561493 provides additional database identification, while the ChemSpider identification number 25075136 facilitates cross-referencing in chemical information systems. The compound's SMILES notation CC1CN(CC2CNCCC2)CCC1.[H]Cl.[H]Cl encodes the structural connectivity, indicating the methyl group attachment to the 3-position of one piperidine ring and the methylene bridge connecting to the 3-position of the second piperidine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by two six-membered piperidine rings connected through a methylene bridge, with a methyl substituent at the 3-position of one ring. The compound exhibits an average molecular mass of 269.254 daltons and a monoisotopic mass of 268.147304 daltons. The presence of zero defined stereocenters in the basic structure allows for conformational flexibility, particularly regarding the orientation of the methyl group and the spatial arrangement of the two piperidine rings.

Conformational analysis of related piperidine derivatives provides insight into the probable geometric arrangements of this compound. Studies on methylated piperidine structures demonstrate that methyl groups at the 3-position can adopt either axial or equatorial orientations, with the equatorial position generally being thermodynamically favored. The piperidine rings themselves typically adopt chair conformations, as observed in crystallographic studies of similar compounds. In the case of 3-methyl-substituted piperidines, the methyl group orientation is confirmed by torsion angle measurements, with equatorial orientations characterized by specific angular relationships.

Nuclear magnetic resonance spectroscopy studies on related fluorinated piperidines reveal that conformational behavior is influenced by multiple factors including electrostatic interactions, hyperconjugation, and steric effects. The flexibility of the methylene bridge connecting the two piperidine rings allows for various spatial orientations, with the exact conformation depending on intermolecular interactions and crystal packing forces. Computational investigations using density functional theory methods have demonstrated that solvent effects and molecular environment significantly influence the preferred conformational states of substituted piperidine derivatives.

The bipiperidine nature of the compound introduces additional conformational complexity compared to simple substituted piperidines. The spatial relationship between the two rings can vary, with gauche and anti conformations possible around the connecting methylene bridge. The presence of the dihydrochloride groups introduces ionic interactions that may stabilize specific conformational arrangements through hydrogen bonding and electrostatic effects.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound is not directly available in the search results, comprehensive analysis of related piperidine derivatives provides valuable structural insights. Crystallographic studies of methylated piperidine compounds consistently demonstrate that the piperidine rings adopt chair conformations with specific puckering parameters. In the crystal structure of a related N-acetyl-3-methyl-2,6-diphenylpiperidine derivative, the compound crystallizes in the monoclinic space group P2₁ with specific unit cell parameters.

特性

IUPAC Name |

3-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDHUJMLUPCERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

Starting Materials: 3-methylpiperidine, formaldehyde, and hydrogen chloride.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

化学反応の分析

Types of Reactions

3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is C₁₂H₂₆Cl₂N₂, with a molecular weight of approximately 255.28 g/mol. The compound features two piperidine rings, which contribute to its unique pharmacological properties. Its synthesis typically involves multi-step organic reactions, allowing for variations in structure that may enhance biological activity.

Pharmacological Applications

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. It is believed to modulate pain pathways through interaction with opioid receptors, similar to other compounds in the piperidine class . The compound's structural similarities to fentanyl derivatives suggest potential applications in pain management therapies.

2. Neurotransmitter System Interaction

This compound has been studied for its effects on neurotransmitter systems, particularly its binding affinity to various receptors. Its interaction with dopamine and serotonin receptors may position it as a candidate for treating mood disorders and other neurological conditions .

3. Spleen Tyrosine Kinase (Syk) Inhibition

Emerging studies suggest that compounds related to this compound may inhibit spleen tyrosine kinase (Syk), which is implicated in several cancers, including B-cell lymphomas. This inhibition could lead to therapeutic strategies for treating hematological malignancies .

Case Study 1: Analgesic Activity

A study published in PubMed Central explored the analgesic activity of piperidine derivatives, noting that modifications at the methyl position significantly influence potency. The research highlighted that 3-methyl substitutions enhance analgesic effects compared to non-methylated counterparts .

Case Study 2: Neuropharmacological Effects

In a pharmacological assessment, researchers evaluated the effects of various piperidine derivatives on mood regulation. The findings indicated that compounds with structural similarities to this compound positively impacted serotonin levels, suggesting potential applications in treating depression and anxiety disorders .

作用機序

The mechanism of action of 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

類似化合物との比較

Structural Analogues with Piperidine/Azepane Cores

Key Observations :

- Ring Size Effects : Replacing a piperidine ring with azepane (as in the azepane analog ) increases molecular weight slightly but may alter pharmacokinetics due to ring flexibility.

- Substituent Influence: Compounds with aromatic substituents (e.g., 13b ) exhibit higher melting points (~190–192°C) compared to non-aromatic analogs, likely due to enhanced crystalline packing.

Piperidine Derivatives with Functional Group Variations

Key Observations :

- Alkyne Groups : The presence of alkynes (as in the piperazine derivative ) may facilitate click chemistry applications, a feature absent in the target compound.

Research Findings and Implications

- Synthetic Accessibility : Piperidine dihydrochlorides with aromatic substituents (e.g., 13a–13g ) are synthesized via reductive amination or condensation, suggesting feasible routes for the target compound.

- Structural Optimization : The methyl-piperidinylmethyl motif may offer steric advantages in receptor binding compared to azetidine or azepane analogs .

生物活性

3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its effects on neurotransmitter systems and its implications in therapeutic applications, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C13H20Cl2N2. The structure features a piperidine ring, which is known for its ability to interact with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is believed to stem from its interaction with neurotransmitter receptors, particularly those associated with the cholinergic system. It may modulate neurotransmitter release, affecting pathways involved in cognition and behavior. Additionally, it has been suggested that this compound could exert anticancer effects by inducing apoptosis in cancer cells through various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management.

- Cognitive Enhancement : There is evidence supporting its use in enhancing cognitive function, potentially benefiting conditions such as Alzheimer's disease.

Anticancer Properties

A study published in Cancer Chemotherapy and Pharmacology demonstrated that similar piperidine derivatives can activate apoptotic pathways in cancer cells. This study highlighted the role of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The inhibition of this pathway by piperidine derivatives led to increased apoptosis rates in treated cancer cell lines (e.g., breast and colon cancer) .

Neuropharmacological Applications

In a separate investigation focusing on neuroprotective effects, it was found that piperidine derivatives could enhance synaptic plasticity and improve cognitive function in animal models. These compounds were shown to increase acetylcholine levels in the brain, which is essential for memory and learning processes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Modulation of neurotransmitter systems |

| Piperine | Anticancer, Anti-inflammatory | Induction of apoptosis via multiple pathways |

| Donepezil | Cognitive enhancer | Acetylcholinesterase inhibition |

Q & A

Q. What are the recommended storage conditions and stability parameters for 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Stability studies on analogous piperidine derivatives indicate a shelf life of ≥5 years under these conditions. Avoid exposure to moisture, as hygroscopic properties may alter reactivity. For short-term use, storage at 2–8°C in a desiccator is acceptable . Regularly validate stability using HPLC or NMR to monitor purity and detect decomposition products like oxidized amines or hydrolyzed byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Use NIOSH-approved P95 respirators to avoid inhalation of aerosols and wear nitrile gloves (tested for chemical compatibility) during handling. Implement fume hoods with ≥0.5 m/s airflow velocity to minimize vapor exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines . Emergency eye wash stations and showers must be accessible, with 15-minute flushing protocols for ocular exposure .

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

- Methodological Answer: A typical route involves Mannich reaction or reductive amination between 3-piperidinylmethyl precursors and methyl-substituted ketones, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1 v/v) yields >95% purity. Confirm structural integrity using ¹H/¹³C NMR (e.g., δ ~2.8 ppm for piperidine CH₂ groups) and LC-MS for molecular ion verification .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

- Methodological Answer: Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., amine alkylation). Use Gaussian 16 or ORCA software to simulate reaction thermodynamics. Pair computational data with design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, ICReDD’s workflow integrates quantum calculations with machine learning to predict optimal conditions, reducing trial-and-error by 40% . Validate predictions via small-scale parallel reactors (e.g., 96-well plates) .

Q. How can contradictory yield data during scale-up be systematically addressed?

- Methodological Answer: Discrepancies often arise from mass transfer limitations or heat dissipation inefficiencies in larger reactors. Conduct kinetic profiling using microcalorimetry to identify exothermic hotspots. Implement continuous flow reactors with inline FTIR monitoring to maintain stoichiometric control. For example, transitioning from batch to flow systems improved yields of similar piperidine derivatives from 65% to 88% by minimizing side reactions . Post-reaction, use DoE-response surface models to correlate mixing rates and temperature gradients with yield outcomes .

Q. What role does stereochemistry play in the compound’s bioactivity, and how is it characterized?

- Methodological Answer: Stereochemical configuration (e.g., axial vs. equatorial substituents) impacts receptor binding affinity. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography . For example, 3-methyl positioning on the piperidine ring in analogous compounds showed a 10-fold difference in IC₅₀ values between stereoisomers . Pair structural data with molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like sigma receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。